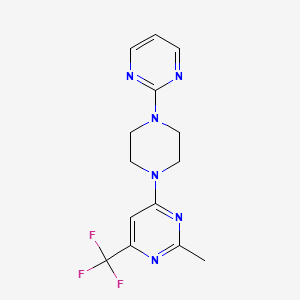

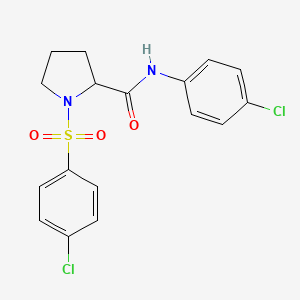

![molecular formula C18H15F3N2S B2444984 3-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile CAS No. 607697-02-9](/img/structure/B2444984.png)

3-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

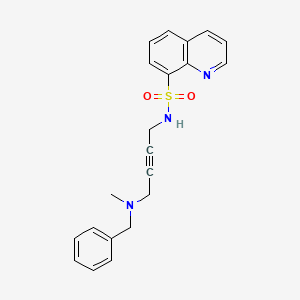

This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a trifluoromethyl group attached to a phenyl ring, and a methylsulfanyl group attached to the isoquinoline ring. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoquinoline ring, the introduction of the trifluoromethyl group, and the introduction of the methylsulfanyl group. Trifluoromethyl groups can be introduced using various methods, such as trifluoromethylation reactions . Methylsulfanyl groups can be introduced using nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an isoquinoline ring, a phenyl ring with a trifluoromethyl substituent, and a methylsulfanyl group attached to the isoquinoline ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methylsulfanyl group. The trifluoromethyl group might make the phenyl ring less reactive towards electrophilic aromatic substitution reactions . The methylsulfanyl group might make the isoquinoline ring more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Scientific Research Applications

Synthesis and Chemical Properties

Research has delved into the synthesis of various isoquinoline derivatives, exploring their chemical properties and potential as intermediates for further chemical reactions. For instance, studies have reported on the intramolecular cyclization of arylalkyl isothiocyanates as a method to synthesize 1-substituted 3,4-dihydroisoquinolines, highlighting their utility as starting materials for the synthesis of other derivatives (Gittos et al., 1976). Another study focused on the super acid-induced Pummerer-type cyclization reaction to improve the synthesis of chiral 1,3-dimethyl-1,2,3,4-tetrahydroisoquinolines, demonstrating the quantitative manner of cyclization under specific conditions (Saitoh et al., 2003).

Biological Applications

Some research has explored the biological applications of tetrahydroisoquinoline derivatives. For example, the study of 3-Methyl-1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase (PNMT) has revealed insights into the balance of pKa and steric effects in optimizing these inhibitors for enhanced potency and selectivity (Grunewald et al., 2006). This demonstrates the compound's potential relevance in the development of pharmacological agents targeting specific enzymes.

Mechanistic Insights

Studies have also provided mechanistic insights into the reactions involving isoquinoline derivatives. For instance, research into the thermolysis of 2-(3-phenylsulfonylprop-1-ynyl)benzonitrile has shed light on aza-Myers type cyclization to isoquinolines, offering a deeper understanding of reaction pathways and intermediates (Wu et al., 1999).

Photochemical Studies

The study of the steady-state and laser flash photolysis of carbon-carbon bond fragmentation reactions of 2-arylsulfanyl alcohol radical cations has provided valuable photochemical data relevant to the understanding of radical cation behavior and fragmentation mechanisms (Baciocchi et al., 2004).

Future Directions

properties

IUPAC Name |

3-methylsulfanyl-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2S/c1-24-17-15(10-22)13-7-2-3-8-14(13)16(23-17)11-5-4-6-12(9-11)18(19,20)21/h4-6,9H,2-3,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACOSQBMDJXWDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C2=C(CCCC2)C(=N1)C3=CC(=CC=C3)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(4-cyano-2-fluorophenyl)ethyl]propanamide](/img/structure/B2444902.png)

![N-(4-methylbenzyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2444912.png)

![2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid](/img/structure/B2444921.png)

![N-benzhydryl-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2444922.png)

![2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether](/img/structure/B2444924.png)